6-(Methylamino)pyridazine-3-carboxamide
Overview
Description
6-(Methylamino)pyridazine-3-carboxamide is a chemical compound with the molecular formula C6H8N4O and a molecular weight of 152.15 . It is a versatile material used in scientific research and exhibits unique properties that make it valuable for drug discovery, organic synthesis, and material science.
Synthesis Analysis
The synthesis of pyridazine derivatives, including 6-(Methylamino)pyridazine-3-carboxamide, often involves reactions such as the Lewis acid-mediated inverse electron demand Diels-Alder reaction, and copper-catalyzed aerobic 6-endo-trig cyclizations . These reactions provide functionalized pyridazines with high regiocontrol .Molecular Structure Analysis
The 6-(Methylamino)pyridazine-3-carboxamide molecule contains a total of 27 bonds. There are 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), 1 secondary amine (aliphatic), 1 secondary amine (aromatic), and 1 Pyridazine .Chemical Reactions Analysis
The pyridazine ring, a key component of 6-(Methylamino)pyridazine-3-carboxamide, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Scientific Research Applications
Synthesis and Antimicrobial Activity
Antibacterial and Antifungal Properties : Novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, including those related to "6-(Methylamino)pyridazine-3-carboxamide," have been synthesized and tested for their antibacterial and antifungal activities. Some compounds displayed significant antimicrobial activity, indicating their potential as therapeutic agents against various infections (Othman & Hussein, 2020).
Potential Antimicrobial Agents : A series of pyridine-bridged bis-carboxamide Schiff's bases, derived from pyridine carboxamides, exhibited significant antimicrobial activity, comparable to reference antibiotic drugs. This highlights the role of pyridazine derivatives in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Antitumor Activity
- Selenium-Containing Arylazothiazole Dyes : Novel arylazothiazole disperse dyes containing selenium and pyridazine carboxamide structures have been synthesized and shown to possess antioxidant, antitumor, and antimicrobial activities. These compounds offer a dual function as therapeutic agents and dyeing agents for polyester fibers, potentially leading to sterile and biologically active fabrics (Khalifa et al., 2015).
Enzyme Inhibition
- Inhibition of Cholinesterase Enzymes : Carboxamide and propanamide derivatives bearing a phenylpyridazine core have been evaluated for their ability to inhibit cholinesterase enzymes. The inhibitory activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's by targeting acetylcholinesterase and butyrylcholinesterase enzymes (Kilic et al., 2018).
Agricultural Applications
- Agrochemical Uses : Pyridazine derivatives, including those related to "6-(Methylamino)pyridazine-3-carboxamide," find applications in agriculture as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators. These compounds offer a broad spectrum of activities crucial for pest control and crop management (Sallam et al., 2022).
Future Directions
The pyridazine ring, a key component of 6-(Methylamino)pyridazine-3-carboxamide, has been recognized for its potential in drug discovery, especially due to its unique physicochemical properties . The recent approvals of drugs that incorporate a pyridazine ring highlight its potential for broader application in drug design .
properties
IUPAC Name |
6-(methylamino)pyridazine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-8-5-3-2-4(6(7)11)9-10-5/h2-3H,1H3,(H2,7,11)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFNVLFHPIUZNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylamino)pyridazine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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